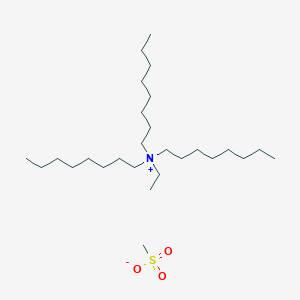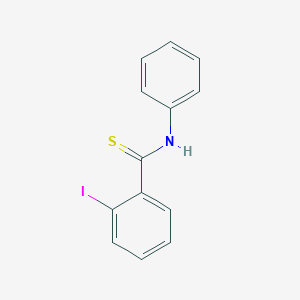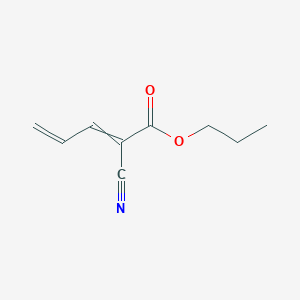
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and an ethylsulfanyl group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and ethylsulfanyl precursors.
Cyclization Reaction: The key step involves the cyclization of these precursors to form the triazole ring. This can be achieved through various methods, including condensation reactions and multicomponent reactions.
Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Commonly used solvents include ethanol and acetonitrile, while catalysts like copper salts may be employed to facilitate the reaction.
Analyse Chemischer Reaktionen
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the triazole ring or the ethylsulfanyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may be carried out in the presence of a base like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: Researchers study the compound’s interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent.
Pathways Involved: The compound may interfere with cellular pathways such as signal transduction and metabolic pathways, disrupting the normal functioning of cells and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-(2-Chlorophenyl)-1H-1,2,4-triazole and 3-(ethylsulfanyl)-1H-1,2,4-triazole share structural similarities but differ in their substituents.
Uniqueness: The presence of both the chlorophenyl and ethylsulfanyl groups in this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives.
Eigenschaften
CAS-Nummer |
80590-36-9 |
|---|---|
Molekularformel |
C10H10ClN3S |
Molekulargewicht |
239.73 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3S/c1-2-15-10-12-9(13-14-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
VKXLNSGXIICFEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NNC(=N1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)



![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)



![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)



